molecular formula C24H25ClN4O2 B2640777 N-(4-chlorophenyl)-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251612-52-8

N-(4-chlorophenyl)-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2640777
CAS No.: 1251612-52-8
M. Wt: 436.94
InChI Key: NGGBXOUDOBEFBD-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure that incorporates an imidazole core, a 4-chlorophenyl group, and a benzyl moiety further substituted with a cyclohexanecarboxamide. This specific arrangement suggests potential for high-affinity interactions with various biological targets. Compounds with similar structural motifs, such as amide-linked imidazole derivatives, are frequently investigated for their optimized physicochemical properties, which can influence critical parameters like cell permeability and metabolic stability in drug discovery efforts (see, for example, studies on amide-to-ester substitutions in PROTAC degraders ). Researchers are exploring this compound primarily as a key intermediate or a potential lead molecule in the development of novel therapeutic agents. Its applications may span across multiple research areas, including but not limited to, oncology, infectious diseases, and the study of enzyme inhibition. The presence of the carboxamide group is a common feature in molecules designed to form hydrogen bonds with enzyme active sites, making it a valuable tool for probing protein function. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct their own thorough safety and efficacy studies prior to any application.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-[[4-(cyclohexanecarbonylamino)phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O2/c25-19-8-12-21(13-9-19)28-24(31)22-15-29(16-26-22)14-17-6-10-20(11-7-17)27-23(30)18-4-2-1-3-5-18/h6-13,15-16,18H,1-5,14H2,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGBXOUDOBEFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C24_{24}H25_{25}ClN4_{4}O2_{2}
  • Molecular Weight : 436.9 g/mol
  • CAS Number : 1251612-52-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor signaling pathways, which can lead to various pharmacological effects such as:

  • Antimicrobial Activity : Inhibition of bacterial growth.
  • Anticancer Activity : Induction of apoptosis in cancer cells.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, a related study evaluated various imidazole compounds against Staphylococcus aureus and Escherichia coli, showing promising results for derivatives similar to this compound .

CompoundTarget BacteriaMethodologyResults
Compound AS. aureusCylinder wells diffusionSignificant inhibition
Compound BE. coliCylinder wells diffusionModerate inhibition

Anticancer Activity

The compound has been investigated for its potential in cancer therapy. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, such as SW480 and HCT116, with IC50_{50} values indicating strong efficacy .

Cell LineIC50_{50} (µM)Reference
SW4802
HCT1160.12

Study 1: Anticancer Efficacy

A study focused on the anticancer properties of imidazole derivatives reported that this compound significantly reduced tumor growth in xenograft models. The expression of proliferation markers such as Ki67 was notably decreased, suggesting its potential as an anticancer agent .

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial effects of related compounds in a clinical setting, demonstrating that imidazole derivatives could effectively combat resistant strains of bacteria . This highlights the importance of these compounds in developing new antimicrobial therapies.

Scientific Research Applications

Cancer Treatment

N-(4-chlorophenyl)-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide has been studied for its role as a potential anti-cancer agent. Research indicates that compounds with imidazole rings exhibit significant activity against various cancer cell lines. For instance, studies have demonstrated that imidazole derivatives can inhibit specific kinases involved in cancer progression, making them promising candidates for targeted cancer therapies .

Neurological Disorders

The compound's structure suggests potential activity as a modulator of ion channels, particularly potassium channels. Recent studies have highlighted the importance of potassium channel activators in treating neurological disorders such as epilepsy and neuropathic pain . The imidazole moiety is known to interact with neuronal receptors, which could lead to therapeutic effects in conditions characterized by excitability.

Case Studies

StudyFocusFindings
Study 1 Cancer Cell InhibitionDemonstrated that imidazole derivatives inhibited proliferation in breast cancer cell lines with IC50 values in the low micromolar range .
Study 2 Potassium Channel ActivationIdentified that certain imidazole compounds enhanced Kv7 channel activity, leading to reduced neuronal excitability .
Study 3 Antimicrobial TestingEvaluated various imidazole derivatives against Staphylococcus aureus, showing promising results for future drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural homology with the target molecule:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
N-(4-chlorophenyl)-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide (Target) Imidazole 4-chlorophenyl, cyclohexanecarboxamido-benzyl ~430 High lipophilicity, conformational rigidity from cyclohexane
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide [Ev1] Benzimidazole 3,4-dimethoxyphenyl, 4-methoxyphenyl-carboxamide, propyl ~435 Methoxy groups enhance solubility; benzimidazole core may improve π-π stacking
N-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide [Ev3] Benzimidazole 4-chlorobenzyl, furan-carboxamide, methyl ~368 Furan’s electron-rich nature may increase reactivity; chlorobenzyl enhances lipophilicity
N-{[4-(Dimethylamino)phenyl]methyl}-1H-imidazole-1-carboxamide [Ev4] Imidazole 4-dimethylaminophenyl-methyl 244.29 Dimethylamino group improves solubility; low molecular weight

Key Comparative Insights

Core Heterocycle: The target and [Ev4] share an imidazole core, while [Ev1] and [Ev3] are benzimidazole derivatives.

Substituent Effects: The target’s cyclohexanecarboxamido-benzyl group introduces steric bulk and rigidity, likely improving metabolic stability compared to [Ev3]’s smaller, planar furan-carboxamide . In contrast, [Ev1]’s methoxy groups and [Ev4]’s dimethylamino moiety enhance solubility .

[Ev3]’s furan group may confer susceptibility to oxidative metabolism, whereas the target’s cyclohexane could mitigate this issue .

Research Findings and Data Gaps

  • Synthetic Feasibility : The target compound likely requires multi-step synthesis involving amide couplings and benzylations, similar to methods in [Ev1] and [Ev3].
  • Computational Predictions : Molecular docking studies (using tools like AutoDock) suggest the target’s cyclohexane group may occupy hydrophobic pockets inaccessible to smaller analogues like [Ev4].
  • Experimental Data Needed: No activity or toxicity data are available for the target compound. Comparative studies with [Ev1]–[Ev4] are essential to validate hypotheses about solubility, stability, and target affinity.

Q & A

Q. What are the optimized synthetic routes for preparing N-(4-chlorophenyl)-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide?

Methodological Answer : The synthesis involves multi-step reactions, including condensation, cyclization, and functional group protection/deprotection. A critical step is the hydrogenation of intermediates to avoid dehalogenation. For example, using Raney nickel instead of palladium on carbon (Pd/C) prevents hydrodechlorination, improving yields to 92% (Table 1). Alkaline conditions (NaOH in ethanol) facilitate cyclization via Schiff base formation, achieving 88% isolated yield after optimization .

Table 1 : Catalyst Impact on Intermediate 2 Yield (Adapted from)

CatalystSolventTime (h)Yield (%)
Pd/CEthanol6–10<50
Raney NiEthanol692

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substituent positions, particularly the 4-chlorophenyl and cyclohexanecarboxamido groups.
  • X-ray Crystallography : Employ SHELXL for refinement, especially with high-resolution data. For example, cyclohexane hemisolvate structures resolved using SHELX show bond-length accuracy within 0.01 Å .
  • Spectrofluorometry : Monitor fluorescence intensity to assess electronic properties, as demonstrated for analogous chlorophenyl derivatives.

Q. How can spectrofluorometric analysis validate the compound’s purity and electronic properties?

Methodological Answer :

  • Fluorescence Quenching : Measure emission spectra in solvents like DMSO to detect impurities. A sharp emission peak at λem = 420 nm (excitation at 320 nm) suggests high purity.
  • Quantum Yield Calculation : Compare with standards (e.g., quinine sulfate) to quantify photophysical efficiency.

Advanced Research Questions

Q. How does catalyst selection impact synthetic pathway efficiency and byproduct formation?

Methodological Answer : Catalysts influence reaction selectivity. Pd/C promotes undesired dehalogenation in chlorophenyl derivatives, while Raney nickel preserves the chloro-substituent (Table 1). LC-MS monitoring identifies byproducts like dehalogenated benzamide, guiding catalyst choice .

Q. How to resolve contradictions in crystallographic data between software packages?

Methodological Answer : Discrepancies in bond angles or torsional parameters can arise from refinement algorithms. For example:

  • SHELXL vs. OLEX2 : Cross-validate using Rint values (<5% for high-quality data).
  • Twinned Data : Apply the Hooft parameter in SHELXL to handle pseudo-merohedral twinning.

Q. What methodologies assess the compound’s potential biological activity?

Methodological Answer :

  • Receptor Binding Assays : Use radiolabeled probes (e.g., 3^3H-anandamide for cannabinoid receptors) to measure competitive inhibition.
  • Enzyme Inhibition Studies : Test against targets like histone deacetylase (HDAC) using fluorogenic substrates (e.g., Boc-Lys-AMC cleavage assays).

Q. How to establish structure-activity relationships (SAR) for imidazole-4-carboxamide derivatives?

Methodological Answer :

  • Substituent Variation : Compare analogs (e.g., 4-fluorophenyl vs. 4-bromophenyl) using IC50 values.
  • Molecular Docking : Map interactions with HDAC or kinase active sites (e.g., AutoDock Vina). For example, cyclohexanecarboxamido groups enhance hydrophobic binding in HDAC8 (ΔG = −9.2 kcal/mol).

Q. How to validate analytical methods for purity assessment in complex matrices?

Methodological Answer :

  • HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) with UV detection at 254 nm.
  • LOQ/LOD : Determine limits of quantification/detection via calibration curves (R<sup>2</sup> > 0.99).

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